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Compound of Interest

Compound Name: Iso-PPADS tetrasodium

Cat. No.: B610175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid (Iso-PPADS) tetrasodium salt is a

non-selective antagonist of P2X purinergic receptors.[1][2] These receptors are ligand-gated

ion channels activated by extracellular adenosine 5'-triphosphate (ATP) and are implicated in a

wide range of physiological and pathophysiological processes, including neurotransmission,

inflammation, and chronic pain. As a pharmacological tool, Iso-PPADS is instrumental in

elucidating the roles of P2X receptors in various biological systems. These application notes

provide detailed protocols for the experimental use of Iso-PPADS tetrasodium salt in cell-

based assays.
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Property Value

Molecular Weight 599.3 g/mol [3]

Formula C₁₄H₁₀N₃Na₄O₁₂PS₂[3]

Appearance Orange solid

Solubility Soluble to 100 mM in water[3]

Storage

Desiccate at -20°C. For solutions, store at -20°C

for up to one month. Avoid repeated freeze-thaw

cycles.[1]

Quantitative Data: Antagonist Potency
Parameter

Receptor
Subtype(s)

Value Species Reference(s)

pKi P2X 6.5 Rat [3]

IC₅₀ P2X₁ 43 nM Not Specified [1]

IC₅₀ P2X₃ 84 nM Not Specified [1]

IC₅₀ STAT4 1.9 ± 0.2 μM Not Specified [4]

IC₅₀ STAT5b 1.9 ± 0.1 μM Not Specified [4]

Mechanism of Action: P2X Receptor Signaling
Pathway
Iso-PPADS acts as a competitive antagonist at P2X receptors, blocking the binding of the

endogenous agonist ATP. This inhibition prevents the opening of the non-selective cation

channel, thereby blocking the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. The subsequent

downstream signaling cascades, which are initiated by changes in ion concentrations and

membrane potential, are consequently inhibited.
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P2X Receptor Signaling Pathway and Inhibition by Iso-PPADS.

Experimental Workflow
The following diagram outlines a general workflow for studying the effect of Iso-PPADS on P2X

receptor-mediated cellular responses.
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General experimental workflow for using Iso-PPADS.
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Protocol 1: Preparation of Iso-PPADS Stock and
Working Solutions
This protocol is adapted from general laboratory practices for handling similar compounds.

Materials:

Iso-PPADS tetrasodium salt powder

Sterile, nuclease-free water

Sterile microcentrifuge tubes

Vortex mixer

0.22 µm syringe filter (for sterile applications)

Procedure for 100 mM Stock Solution:

In a sterile environment (e.g., laminar flow hood), weigh out 59.93 mg of Iso-PPADS
tetrasodium salt powder into a sterile microcentrifuge tube.

Add 1 mL of sterile, nuclease-free water to the tube.

Vortex the tube thoroughly until the powder is completely dissolved. The solution should be

clear.

For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm

syringe filter into a new sterile tube.

Aliquot the stock solution into single-use volumes and store at -20°C for up to one month.

Procedure for Working Solutions:

Thaw an aliquot of the 100 mM Iso-PPADS stock solution at room temperature.

Dilute the stock solution to the desired final concentration using the appropriate pre-warmed

cell culture medium or assay buffer. For example, to prepare 1 mL of a 100 µM working
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solution, add 1 µL of the 100 mM stock solution to 999 µL of medium/buffer.

Mix the working solution gently by pipetting. The solution is now ready for use in

experiments.

Protocol 2: Calcium Imaging Assay for P2X Receptor
Antagonism
This protocol is based on the methodology described by Palygin et al. (2018) for studying

purinergic signaling in cystic epithelia.[5]

Materials:

Cells expressing P2X receptors (e.g., ARPKD cystic epithelial cells) cultured on glass

coverslips

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Iso-PPADS working solutions (prepared as in Protocol 1)

P2X receptor agonist (e.g., ATP) working solution

Fluorescence microscopy setup equipped for ratiometric calcium imaging

Procedure:

Cell Loading with Calcium Dye: a. Prepare a loading solution of 5 µM Fura-2 AM and 0.02%

Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells on coverslips and

wash once with HBSS. c. Add the loading solution to the cells and incubate for 30-60

minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove

excess dye. e. Allow the cells to de-esterify the dye for at least 30 minutes at room

temperature in the dark.
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Calcium Imaging: a. Mount the coverslip with the loaded cells onto the perfusion chamber of

the fluorescence microscope. b. Perfuse the cells with HBSS to establish a stable baseline

fluorescence signal. c. Pre-incubate the cells with the desired concentration of Iso-PPADS by

perfusing the chamber with the Iso-PPADS working solution for 5-10 minutes. d. While

continuing to perfuse with the Iso-PPADS solution, stimulate the cells with a P2X agonist

(e.g., 100 µM ATP) for a defined period. e. Record the changes in intracellular calcium

concentration by measuring the ratio of fluorescence emission at two excitation wavelengths

(e.g., 340 nm and 380 nm for Fura-2). f. After agonist stimulation, wash the cells with HBSS

to return to baseline. g. Repeat the agonist stimulation in the absence of Iso-PPADS as a

positive control.

Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time.

b. Quantify the peak response to the agonist in the presence and absence of different

concentrations of Iso-PPADS. c. Plot the agonist response as a percentage of the control

response against the concentration of Iso-PPADS to generate a dose-response curve and

determine the IC₅₀ value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from the methods described for characterizing PPADS inhibition of

ATP-activated currents in dorsal root ganglion neurons.[6]

Materials:

Cells expressing P2X receptors

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, and data acquisition

software)

Borosilicate glass capillaries for pulling patch pipettes

Pipette puller and microforge

External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

glucose; pH 7.4)

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.2)
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Iso-PPADS working solutions in external solution

ATP working solution in external solution

Procedure:

Cell Preparation and Pipette Fabrication: a. Plate cells at a suitable density for patch-clamp

recording. b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ

when filled with internal solution. c. Fire-polish the pipette tips.

Whole-Cell Recording: a. Place the dish with cells on the microscope stage and perfuse with

the external solution. b. Approach a target cell with the patch pipette while applying positive

pressure. c. Upon contact with the cell, release the positive pressure to form a high-

resistance (GΩ) seal. d. Apply gentle suction to rupture the cell membrane and achieve the

whole-cell configuration. e. Clamp the cell at a holding potential of -60 mV.

Drug Application and Data Acquisition: a. Obtain a stable baseline recording of membrane

current. b. Apply the P2X agonist (e.g., ATP) for a short duration to elicit an inward current.

Record the current response. c. Wash the cell with the external solution until the current

returns to baseline. d. Pre-apply the desired concentration of Iso-PPADS for a defined period

(e.g., 1-2 minutes) by perfusing the cell with the Iso-PPADS-containing external solution. e.

Co-apply the agonist and Iso-PPADS and record the resulting current. f. Wash the cell with

the external solution to assess the reversibility of the inhibition. g. Repeat for a range of Iso-

PPADS concentrations to determine the dose-dependent inhibition.

Data Analysis: a. Measure the peak amplitude of the ATP-activated current in the absence

and presence of different concentrations of Iso-PPADS. b. Calculate the percentage of

inhibition for each Iso-PPADS concentration. c. Construct a dose-response curve and

calculate the IC₅₀ value for Iso-PPADS.

Concluding Remarks
Iso-PPADS tetrasodium salt is a valuable pharmacological tool for the investigation of P2X

receptor function. The protocols provided herein offer a framework for its application in

common cell-based assays. Researchers should optimize these protocols for their specific cell

types and experimental conditions to ensure reliable and reproducible results. Careful
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consideration of drug concentrations, incubation times, and appropriate controls is essential for

the accurate interpretation of data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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